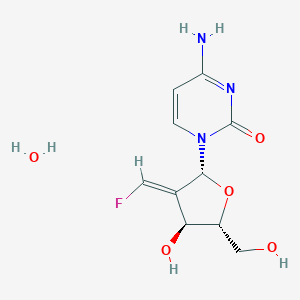

Tezacitabine monohydrate

概要

説明

それはリボヌクレオチド還元酵素阻害剤として機能し、合成DNAに用いられます . この化合物は、腫瘍細胞におけるDNA合成を阻害する能力によって特徴付けられ、癌治療の有望な候補となっています .

2. 製法

合成経路と反応条件: テザシタビンの合成にはいくつかの工程が含まれます。

シチジンの保護: シチジンはピリジン中で1,3-ジクロロ-1,1,3,3-テトライソプロピルジシロキサンを用いて保護し、完全に保護されたシチジン誘導体を生成します.

酸化: 保護されたシチジンは、DMSO/ジクロロメタン中でオキサリルクロリドを用いて酸化し、2'-デオキシ-2'-オキソ誘導体を形成します.

フルオロメチル化: 2'-デオキシ-2'-オキソ誘導体は、THF中でジエチルクロロホスフェートとヘキサメチルジシラザンリチウムを用いてフルオロメチルフェニルスルホンと反応させ、フルオロビニルスルホンを生成します.

異性体の分離: フルオロビニルスルホンは、フラッシュクロマトグラフィーにより(E)体と(Z)体に分離されます.

最終工程: (Z)体は、沸騰ベンゼン中でトリブチルスズヒドリドとAIBNで処理した後、沸騰メタノール中でKFで処理することにより、テザシタビンが得られます.

工業的生産方法: テザシタビンの工業的生産方法は、化合物の収率と純度を最適化することに重点を置いています。 これらの方法は、上記と同じ反応工程を用いた大規模合成をしばしば伴い、最終生成物の安定性と有効性を確保するために追加の精製工程が行われます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine involves several steps:

Protection of Cytidine: Cytidine is protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to yield a fully protected cytidine derivative.

Fluoromethylation: The 2’-deoxy-2’-oxo derivative is reacted with fluoromethyl phenyl sulfone using diethyl chlorophosphate and lithium hexamethyldisylazide in THF to produce a fluorovinyl sulfone.

Separation of Isomers: The fluorovinyl sulfone is separated into (E) and (Z) isomers by flash chromatography.

Industrial Production Methods: Industrial production methods for tezacitabine focus on optimizing the yield and purity of the compound. These methods often involve large-scale synthesis using the same reaction steps as described above, with additional purification steps to ensure the stability and efficacy of the final product .

化学反応の分析

反応の種類: テザシタビンは、以下を含むいくつかの種類の化学反応を起こします。

リン酸化: 細胞キナーゼによってリン酸化され、活性のあるジホスフェートとトリホスフェート代謝産物を形成します.

酵素の阻害: ジホスフェート型はリボヌクレオチド還元酵素を不可逆的に阻害し、トリホスフェート型はDNAポリメラーゼの基質として作用します.

一般的な試薬と条件:

形成される主要な生成物:

ジホスフェートとトリホスフェート代謝産物: これらの活性代謝産物は、リン酸化によって形成され、化合物の抗腫瘍活性に寄与します.

4. 科学研究の応用

テザシタビンは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Tezacitabine has a wide range of scientific research applications, including:

Chemistry: Used as a synthetic purine nucleoside analogue in various chemical studies.

Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in tumor cells.

Medicine: Explored as a potential treatment for various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer

作用機序

テザシタビンは、以下の二重の作用機序によって効果を発揮します。

リボヌクレオチド還元酵素の阻害: テザシタビンのジホスフェート型は、リボヌクレオチド還元酵素に結合し、不可逆的に阻害し、腫瘍細胞におけるDNA合成を阻害します.

DNA鎖の停止: テザシタビンのトリホスフェート型は、DNAポリメラーゼの基質として作用し、DNAに取り込まれ、その後の鎖の停止を引き起こします.

分子標的と経路:

リボヌクレオチド還元酵素: テザシタビンの主要な標的であり、リボヌクレオシド二リン酸をデオキシリボヌクレオシド二リン酸に変換する役割を担っています.

DNAポリメラーゼ: テザシタビンのトリホスフェート型は、この酵素の基質として作用し、DNA鎖の停止を引き起こします.

6. 類似の化合物との比較

テザシタビンは、以下のような他のヌクレオシドアナログと類似しています。

ゲムシタビン: 両方の化合物はリボヌクレオチド還元酵素を阻害し、癌治療に使用されます.

テザシタビンの独自性:

二重の作用機序: 他のヌクレオシドアナログとは異なり、テザシタビンは二重の作用機序を持ち、リボヌクレオチド還元酵素を阻害し、DNAポリメラーゼの基質として作用します.

代謝的失活に対する耐性: テザシタビンは、シチジンデアミナーゼによる失活に対して比較的耐性があり、その有効性を高めています.

類似の化合物のリスト:

- ゲムシタビン

- シタラビン

- フルオロウラシル(テザシタビンと併用して抗腫瘍活性を高める場合)

類似化合物との比較

特性

IUPAC Name |

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXZLZWLOBBLO-ASKVSEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156446 | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130306-02-4, 171176-43-5 | |

| Record name | Tezacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZACITABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)